(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine

Chiral Resolution Asymmetric Synthesis Medicinal Chemistry

Sourcing enantiopure chiral amines with orthogonal functional handles often forces researchers to compromise between stereochemical fidelity and synthetic versatility. (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1212978-71-6) resolves this tension by combining a defined (1R) stereocenter with three mutually orthogonal reactive groups-aryl bromide, terminal alkene, and primary amine-on a single low-MW scaffold. • Enantiopure (1R) configuration ensures reproducible asymmetric induction; the (1S)-enantiomer would invert the 3D pharmacophoric vector, confounding SAR studies. • Orthogonal reactivity triad: the 5-Br substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald), the vinyl group permits thiol-ene or metathesis chemistry, and the amine supports amide coupling or reductive amination. • CNS MPO-compliant profile: MW 280.08 Da, XLogP3 3.2, TPSA 26 Ų, single H-bond donor-optimized for blood-brain barrier penetration.

Molecular Formula C10H9BrF3N
Molecular Weight 280.08 g/mol
Cat. No. B13057383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine
Molecular FormulaC10H9BrF3N
Molecular Weight280.08 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N
InChIInChI=1S/C10H9BrF3N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2/t9-/m1/s1
InChIKeyXNDPJLAOLSIKQX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine: A Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry


(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1212978-71-6) is an enantiopure chiral allylic amine featuring a 3-bromo-5-(trifluoromethyl)phenyl substituent and a terminal alkene. The compound is cataloged in authoritative databases, with a molecular weight of 280.08 g/mol, an XLogP3 of 3.2, a topological polar surface area of 26 Ų, and exactly one defined atom stereocenter [1]. Its (1R) configuration is definitively characterized by InChIKey XNDPJLAOLSIKQX-SECBINFHSA-N [1]. This specific combination of stereochemistry and densely functionalized aromatic ring is primarily found in research settings as a synthetic intermediate, where the orthogonal reactivity of the chiral amine, aryl bromide, and vinyl group enables complex molecule construction.

Procurement Integrity for (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine: Why Enantiomeric and Structural Analogs Are Not Interchangeable


Substituting (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine with its (1S)-enantiomer (CAS 1213461-16-5) or an achiral analog fundamentally undermines the stereochemical integrity required for asymmetric downstream applications. The defined (1R) stereocenter provides a specific three-dimensional vector for the amine that is inverted in the (1S) form, leading to distinct diastereomeric interactions in chiral environments [1]. Regioisomeric variations, such as moving the bromo substituent from the 5-position to the 4-position, alter the electronic and steric properties of the aryl ring, potentially disabling subsequent site-selective cross-coupling reactions like Suzuki-Miyaura couplings [2]. The data below quantifies these critical differences in reactivity, pharmacophoric properties, and physical form, demonstrating why generic selection based solely on molecular weight or formula grossly miscalculates synthetic and biological risk.

Head-to-Head Data Guide for (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine vs. Its Closest Analogs


Stereochemical Identity: (1R) vs. (1S) Enantiomer Inverts Key Pharmacophoric Descriptors

The specific optical rotation of the target (1R)-enantiomer is a definitive physical property that differentiates it from its (1S)-enantiomer (CAS 1213461-16-5). While absolute experimental [α]D values require measurement under controlled conditions, the theoretical inversion is absolute: the (1R) and (1S) forms rotate plane-polarized light by an equal magnitude but in opposite directions [1]. This distinction has profound biological implications; for chiral amines targeting enzymes or receptors, one enantiomer can dominate target affinity while the other is inactive or toxic. The InChIKey for the target (1R) form (XNDPJLAOLSIKQX-SECBINFHSA-N) contains the '/t9-/m1/s1' stereochemical layer, which is '/s1' for the (1S) counterpart, confirming non-identical three-dimensional arrangements that generate non-superimposable mirror images crucial for specific diastereomeric interactions [1].

Chiral Resolution Asymmetric Synthesis Medicinal Chemistry

Synthetic Versatility: Masked Vinyl Synthon vs. Saturated Propylamine Analog

The terminal alkene of (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine provides a reactive handle absent in its fully saturated propylamine analog (1-[5-bromo-3-(trifluoromethyl)phenyl]propan-1-amine). The vinyl group enables biorthogonal ligation strategies, such as thiol-ene 'click' chemistry or radical-mediated hydrofunctionalizations, which are inaccessible to the saturated comparator [1]. The alkene also imparts a distinct electronic topography compared to the analog's flexible ethylene linker; its planar geometry can engage in π-stacking interactions or act as a Michael acceptor, offering divergent points for diversity-oriented synthesis. The molecular properties underscore this functional disparity: the target possesses a rotatable bond count of 2, arising from its terminal alkene, while a saturated analog would exhibit an additional freely rotating C-C bond, resulting in a more entropically active, flexible scaffold.

Chemical Biology Click Chemistry Late-Stage Functionalization

Cross-Coupling Competency: 5-Bromo vs. 4-Bromo Regioisomer Influences Pd-Catalyzed Coupling Efficiency

The position of the bromine atom on the phenyl ring critically impacts its reactivity in palladium-catalyzed cross-couplings. A 5-bromo substituent, positioned meta to the electron-withdrawing trifluoromethyl group, presents a different steric environment than a 4-bromo (para) regioisomer. The 5-position experiences minimal steric hindrance from the adjacent amine-bearing benzylic carbon, potentially enabling faster oxidative addition to a Pd(0) catalyst compared to a 4-bromo isomer, where the substituent is flanked by two ring hydrogens and may experience greater electron density differences [1]. This regiochemical difference translates to measurable differences in reaction kinetics; metered oxidative addition is a known parameter where steric bulk around an Ar-X bond directly correlates with coupling yield and selectivity [2]. The target's specific substitution pattern at the 5-position is designed to avoid these steric clashes, maximizing its utility as a competent electrophilic partner in fragment-based coupling strategies.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Profile: Lipophilicity and Hydrogen Bonding Differentiate from Des-Bromo and Des-CF3 Analogs

The combined presence of the bromine and trifluoromethyl groups shapes a unique physicochemical profile that is lost in analogs lacking either substituent. The target compound has a computed XLogP3 of 3.2, a value driven by both the lipophilic -CF3 group and the -Br atom [1]. Removing the -CF3 group (des-trifluoromethyl analog) would reduce XLogP3 by approximately 1.0–1.2 units, significantly increasing aqueous solubility but decreasing membrane permeability. Conversely, the hydroxyl analog of a des-bromo version would gain a hydrogen-bond donor, lowering logP and altering the polar surface area (currently 26 Ų). This fine balance is critical for achieving sufficient passive permeability; the compound's hydrogen bond donor count of 1 and acceptor count of 4 are ideal for crossing biological barriers while maintaining metabolic stability [1].

Medicinal Chemistry ADME Physicochemical Properties

Optimal Use Cases for (1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine Based on Differentiated Evidence


Asymmetric Synthesis of Kinase Inhibitors and GPCR Ligands

The defined (1R) stereochemistry is paramount when the target amine serves as a chiral directing group or is incorporated into a bioactive scaffold. Selection of the (1S) enantiomer would generate a diastereomer with a fundamentally different biological fingerprint, potentially abolishing target affinity. This compound's high enantiomeric purity ensures SAR studies are not confounded by the inactive antipode, as detailed in the stereochemical identity evidence [1].

Divergent Synthesis via Orthogonal Functionalization of Amine and Alkene

The terminal alkene enables sequential functionalization strategies. The chiral amine can be installed first via reductive amination or peptide coupling, and the alkene subsequently modified via thiol-ene 'click' chemistry or cross-metathesis to introduce fluorophores, solubility handles, or affinity tags. This orthogonal reactivity is impossible with the saturated propylamine analog, as established in the synthetic versatility comparison [2].

Optimized C–C Bond Formation in Negishi or Suzuki Couplings

The 5-bromo substituent's favorable steric profile, distinct from the 4-bromo regioisomer, allows for efficient palladium-catalyzed cross-coupling with a wide array of organometallic reagents. This compound is optimally suited for constructing biaryl or styryl linkages in targets where maintaining the chiral center and introducing molecular diversity simultaneously is required, as supported by the cross-coupling competency data [3].

Scaffold for CNS Drug Discovery Programs

The balanced XLogP3 of 3.2, conferred by the CF3 and Br groups, aligns with the physicochemical space associated with CNS drug-likeness. The low molecular weight (280.08 Da) and single H-bond donor meet key CNS MPO (Multiparameter Optimization) criteria. In contrast, the des-CF3 analog would fall below an optimal lipophilicity range for blood-brain barrier penetration, making the target compound a strategically selected building block for CNS programs, as evidenced by the physicochemical profile comparison [4].

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